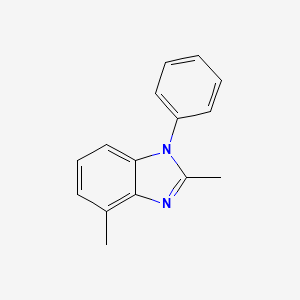
2,4-Dimethyl-1-phenyl-1H-benzimidazole
Cat. No. B8598810
M. Wt: 222.28 g/mol
InChI Key: LTNDNQPIKQHBLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08735586B2
Procedure details


The title compound was prepared with the analogous procedure described in example 1 using 3-Bromo-2-nitrotoluene (108 mg, 0.5 mmol) and N-phenylacetamide (81 mg, 0.6 mmol), as starting materials to yield the title compound as brown solid (37 mg, 33%). 1H NMR (DMSO) δ 2.46 (s, 3 H), 2.55 (s, 3 H), 6.88 (d, J=7.3 Hz, 1 H), 7.04-7.11 (m, 2 H), 7.50-7.64 (m, 5 H); 13C NMR δ 13.8, 16.3, 107.5, 122.5, 122.6, 126.8, 129.9, 135.1, 135.3, 150.3, 158.3.


Name
Yield
33%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[C:3]([N+:9]([O-])=O)=[C:4]([CH3:8])[CH:5]=[CH:6][CH:7]=1.[C:12]1([NH:18][C:19](=O)[CH3:20])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>>[CH3:20][C:19]1[N:18]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[C:2]2[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=2[N:9]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
108 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C(=C(C=CC1)C)[N+](=O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
81 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)NC(C)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The title compound was prepared with the analogous procedure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=NC2=C(N1C1=CC=CC=C1)C=CC=C2C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 37 mg | |
| YIELD: PERCENTYIELD | 33% | |
| YIELD: CALCULATEDPERCENTYIELD | 33.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
